REACTION_CXSMILES
|
[OH:1][C:2]1[CH:21]=[CH:20][C:5]2[CH:6]=[C:7]([NH:11]C(=O)C3C=CC=CC=3)[C:8](=[O:10])[O:9][C:4]=2[CH:3]=1.Cl.C(=O)([O-])O.[Na+]>C(O)CC>[NH2:11][C:7]1[C:8](=[O:10])[O:9][C:4]2[CH:3]=[C:2]([OH:1])[CH:21]=[CH:20][C:5]=2[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(C=C(C(O2)=O)NC(C2=CC=CC=C2)=O)C=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for further 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after the layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue obtained by evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate=2/1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(OC2=C(C1)C=CC(=C2)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg | |
YIELD: PERCENTYIELD | 87.7% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |